molecular formula C23H25ClFN3O4 B4070108 1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4070108
M. Wt: 461.9 g/mol
InChI Key: BSLVYKQGHNKYES-UHFFFAOYSA-N
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Description

1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, a carboxamide group, and a substituted phenyl ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the carboxamide group, and the attachment of the substituted phenyl ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including interactions with specific enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide include other substituted phenyl derivatives and pyrrolidine-based compounds. Examples include:

  • 1-(3-chloro-4-fluorophenyl)piperazine
  • 3-chloro-4-fluorophenylboronic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethoxy]phenyl]-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN3O4/c1-14(2)11-26-23(31)15-9-22(30)28(12-15)17-4-6-18(7-5-17)32-13-21(29)27-16-3-8-20(25)19(24)10-16/h3-8,10,14-15H,9,11-13H2,1-2H3,(H,26,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLVYKQGHNKYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
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1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
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1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
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1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
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1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
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1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

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